(S)-2-Amino-2-(2-ethylphenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-2-8-5-3-4-6-9(8)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m1/s1 |
InChI Key |
BBVNQYQLXUWFCM-SNVBAGLBSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@@H](CO)N |
Canonical SMILES |
CCC1=CC=CC=C1C(CO)N |
Origin of Product |
United States |
Contemporary Synthetic Methodologies for S 2 Amino 2 2 Ethylphenyl Ethanol and Analogous Chiral Amino Alcohols
Enantioselective Synthesis Strategies
The primary challenge in synthesizing chiral amino alcohols lies in controlling the stereochemistry at the two adjacent carbon atoms bearing the amino and hydroxyl groups. Enantioselective synthesis strategies aim to create these chiral centers with high fidelity, avoiding the need for classical resolution of racemic mixtures. These methods can be broadly categorized into asymmetric hydrogenation and asymmetric reduction of prochiral precursors.
Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral alcohols from the corresponding ketones or imines using molecular hydrogen. nih.gov For the synthesis of chiral 1,2-amino alcohols, the key precursors are α-amino ketones or α-ketoimines. The success of this approach hinges on the development of highly active and enantioselective catalysts, typically composed of a transition metal and a chiral ligand. thieme-connect.comnih.gov
Significant advancements in catalyst design have enabled the highly efficient asymmetric hydrogenation of ketones and imines. Early and highly successful examples include the Noyori-type catalysts, which feature a Ruthenium(II) center coordinated to a chiral diphosphine ligand (like BINAP) and a chiral 1,2-diamine ligand (like DPEN). nih.govyoutube.com These catalysts operate under neutral or slightly basic conditions and are known for their high activity and enantioselectivity. nih.gov The active species is typically a ruthenium hydride formed in situ. nih.gov
More recently, iridium and cobalt-based catalysts have emerged as powerful alternatives. Iridium catalysts, often paired with chiral spiro ligands or phosphino-oxazoline ligands, have shown exceptional efficiency in the hydrogenation of α-amino ketones, achieving high enantioselectivities (up to 99.9% ee) and turnover numbers (TON) up to 100,000. thieme-connect.comnih.gov These catalysts can be effective for a broad range of substrates. thieme-connect.com
Cobalt-catalyzed asymmetric hydrogenation has also been developed for α-primary amino ketones. nih.gov These systems can achieve high yields and enantioselectivities (up to 99% ee) in very short reaction times, operating through an amino-group-assisted coordination mechanism. nih.gov The development of catalysts based on more abundant and less expensive metals like cobalt is a key area of research. nih.gov
Optimization of reaction conditions is crucial for achieving high performance. Parameters such as hydrogen pressure, temperature, solvent, and the presence of additives (like bases or acids) are carefully tuned to maximize catalyst activity and stereoselectivity. nih.govnih.gov
The chiral ligand is the primary source of stereochemical control in transition metal-catalyzed asymmetric hydrogenation. nih.govmdpi.com The design of new ligands with modular and tunable structures is a central theme in this field. mdpi.com
Key Ligand Families:
Diphosphine Ligands: Axially chiral biaryl diphosphines like BINAP and its derivatives (e.g., TolBINAP) were foundational in the development of Ru-based hydrogenation catalysts. nih.gov Their C2-symmetric structure creates a well-defined chiral environment around the metal center.
Diamine Ligands: Chiral 1,2-diamines, such as diphenylethylenediamine (DPEN), are often used in conjunction with diphosphines in Noyori's Ru catalysts. The combination of a chiral diphosphine and a chiral diamine allows for fine-tuning of the catalyst's steric and electronic properties. nih.gov
P,N,O and N,P Ligands: Multidentate ligands incorporating phosphorus, nitrogen, and oxygen donor atoms have been developed for iridium-catalyzed hydrogenations. mdpi.comnih.gov These ligands, such as f-Amphol and those based on simple alkane-diyls, can provide high enantioselectivities. mdpi.com The presence of NH and OH functionalities in the ligand is often crucial for catalytic activity, as they can participate in the hydrogen transfer mechanism. mdpi.com
Spiro Ligands: Chiral spiro-type ligands have been successfully employed in iridium-catalyzed hydrogenations of α-amino ketones, leading to excellent enantioselectivities for the synthesis of 1,2-amino alcohols. thieme-connect.com
The engineering of these ligands involves modifying their backbones, the stereogenic elements, and the substituents on the donor atoms to create a specific chiral pocket that forces the substrate to bind in a way that exposes one of its two prochiral faces to the incoming hydrogen. nih.govmdpi.com
| Precursor | Catalyst (Metal/Ligand) | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| α-Aminoacetophenone HCl | Ir-(R)-Spiro-ligand | (R)-2-Amino-1-phenylethanol | >99 | 99.9 | thieme-connect.com |
| 2-Amino-1-(3,4-dimethoxyphenyl)ethanone HCl | RuCl₂(S)-xyl-binap(S,S)-dpen | (R)-Metaraminol | 95 | 95 | acs.org |
| N-Boc-2-aminoacetophenone | Co/Chiral Bisphosphine | N-Boc-(S)-2-amino-1-phenylethanol | >99 | 99 | nih.gov |
| α-(tert-Butylimino)acetophenone | (S,S)-Ru-TsDPEN | (S)-N-(tert-Butyl)-2-amino-1-phenylethanol | N/A | >99 | researchgate.net |
Besides direct hydrogenation with H₂, asymmetric reduction of α-amino ketones can be achieved using various reducing agents in combination with chiral catalysts or by employing chiral auxiliaries. acs.orgwikipedia.org These methods include transfer hydrogenation and stoichiometric reductions with chiral reagents.
A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org For example, α-amino acids can be converted to ketimines using a chiral template like pinanone, followed by diastereoselective reduction and removal of the auxiliary to yield the chiral amino alcohol. documentsdelivered.com
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral amino alcohols. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite chemo-, regio-, and stereoselectivity. acs.org
For the synthesis of chiral 1,2-amino alcohols, two main classes of enzymes are particularly relevant:
Dehydrogenases (or Reductases): These enzymes catalyze the reduction of a ketone to an alcohol. By using a chiral dehydrogenase, the asymmetric reduction of an α-amino ketone can furnish a chiral amino alcohol with high enantiomeric excess. nih.gov The major challenge with these enzymes is their dependence on expensive cofactors like NAD(P)H, which necessitates the use of an efficient cofactor regeneration system. acs.org
Transaminases (or Amine Dehydrogenases): These enzymes can be used for the reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols. researchgate.netwhiterose.ac.uk Imine reductases (IREDs), for example, have been used to convert α-hydroxymethyl ketones into N-substituted 1,2-amino alcohols with excellent enantioselectivity (91–99% ee). researchgate.net
The discovery and engineering of novel, robust enzymes through genomics and directed evolution continue to expand the scope and applicability of biocatalytic reductions. nih.govacs.org
| Substrate | Enzyme Type | Product | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Butan-2-one | Amine Dehydrogenase (MsmeAmDH) | (S)-Butan-2-amine | >99 | 92.6 | whiterose.ac.uk |
| 1-Methoxypropan-2-one | Amine Dehydrogenase (MsmeAmDH) | (S)-1-Methoxypropan-2-amine | >99 | 91.9 | whiterose.ac.uk |
| α-Hydroxymethyl ketones | Imine Reductase (IRED) | Chiral N-substituted 1,2-amino alcohols | N/A | 91-99 | researchgate.net |
Metal-catalyzed reductions using hydrogen sources other than H₂ gas, known as transfer hydrogenation, provide a convenient and operationally simpler method for asymmetric ketone reduction. acs.orgwikipedia.org Common hydrogen donors include isopropanol (B130326) and formic acid. wikipedia.org
Ruthenium catalysts, particularly those based on chiral TsDPEN ligands, are highly effective for the asymmetric transfer hydrogenation of unprotected α-amino ketones, providing a direct route to important pharmaceutical building blocks with excellent enantioselectivities (>99% ee) and high yields. nih.govacs.org This method avoids the need for high-pressure hydrogenation equipment and the protection/deprotection of the amine functionality. acs.org
Another approach involves the use of chiral Lewis acids to catalyze the reduction of α-amino ketones with mild and inexpensive reducing agents like potassium borohydride (B1222165) (KBH₄). nih.govthieme-connect.com Chiral N,N'-dioxide-metal complexes, for example, have been shown to effectively catalyze this transformation, tolerating water and proceeding without the need for basic additives. nih.gov
Enantioselective Ring-Opening Reactions of Epoxide Intermediates with Amines
The synthesis of chiral β-amino alcohols via the enantioselective ring-opening of epoxides with amines represents a direct and atom-efficient strategy. The effectiveness of this method relies on the catalyst's capacity to govern both regioselectivity (i.e., the site of nucleophilic attack on an unsymmetrical epoxide like a styrene (B11656) oxide derivative) and enantioselectivity.
A variety of catalytic systems have been devised for this transformation. Lewis acids, for example, are commonly used to activate the epoxide ring, making it more susceptible to nucleophilic attack. One prominent system employs a ytterbium triflate (Yb(OTf)₃) and (R)-BINOL complex. In the presence of a tertiary amine, this catalyst facilitates the addition of aniline (B41778) to cyclohexene (B86901) oxide, producing the corresponding trans-2-aminocyclohexanol with a high yield and an 80% enantiomeric excess (ee). However, the applicability of this specific system to a broader range of epoxides has been found to be limited. An alternative method uses zirconium(IV) chloride to catalyze the ring-opening of epoxides with anilines at room temperature.
Biocatalysis presents an environmentally benign option. Enzymes such as lipases from Candida rugosa have been successfully employed to catalyze the aminolysis of epoxides in organic solvents like diisopropyl ether, achieving yields between 70% and 90%.
Table 1: Catalytic Systems for Enantioselective Ring-Opening of Epoxides with Amines
| Catalyst System | Epoxide Substrate | Amine Nucleophile | Solvent | Key Findings |
|---|---|---|---|---|
| Yb(OTf)₃-(R)-BINOL | Cyclohexene oxide | Aniline | CH₂Cl₂ | High yield, 80% ee. A tertiary amine additive is essential for catalyst formation. |
| Zirconium(IV) chloride | Various epoxides | Anilines | Acetonitrile | Effective catalysis at ambient temperature. |
| Candida rugosa lipase | Various epoxides | Various amines | Diisopropyl ether | Achieves good yields (70-90%) under mild reaction conditions. |
| Lithium bromide | Cycloalkene oxides | Aromatic/aliphatic amines | Solvent-free | Exclusively forms trans-isomers in high yields. |
Stereocontrolled Formation via Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) and cascade reactions offer highly efficient routes to structurally complex molecules, such as chiral amino alcohols, from simple starting materials in a single reaction vessel. This approach minimizes waste generation and simplifies the purification process.
The Petasis-Borono-Mannich (PBM) reaction is a well-known MCR that combines an amine, an aldehyde, and a vinyl- or aryl-boronic acid. A highly stereocontrolled, one-step synthesis of anti-β-amino alcohols has been developed using this methodology with organoboronic acids, amines, and α-hydroxy aldehydes, showcasing its ability to construct multiple stereocenters with precision. researchgate.net
Enzymatic cascade reactions have also been established as a potent synthetic tool. wikipedia.orgacs.orgresearchgate.net For instance, chiral amino alcohols can be synthesized from L-lysine in a one-pot, three-enzyme system. wikipedia.orgacs.org This biocatalytic sequence typically utilizes a dioxygenase for stereoselective C-H oxidation, followed by a decarboxylase that removes the carboxyl group to yield an optically enriched amino alcohol. acs.org Another strategy combines the actions of an enoate reductase and an amine transaminase to produce chiral amines possessing multiple stereocenters.
In the realm of chemical cascades, a one-pot process for β-amino alcohol synthesis has been described involving the C-H bond hydroxylation at the benzylic α-carbon of an arylacetamide or arylnitrile, followed by the reduction of the resulting functional group. This reaction employs molecular oxygen as the oxidant and a hydride reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).
Table 2: Examples of Multicomponent and Cascade Reactions for Chiral Amino Alcohol Synthesis
| Reaction Type | Key Reagents/Enzymes | Product Type | Key Features |
|---|---|---|---|
| Petasis-Borono-Mannich | Organoboronic acids, amines, α-hydroxy aldehydes | anti-β-Amino alcohols | Provides high stereocontrol in a single step. researchgate.net |
| Enzymatic Cascade | Dioxygenase, Decarboxylase | Chiral β- and γ-amino alcohols | Utilizes L-lysine as a starting material; exhibits high diastereoselectivity. wikipedia.orgacs.orgnih.gov |
| Chemical Cascade | O₂, Sodium bis(2-methoxyethoxy)aluminum hydride | 1-Aryl-2-aminoethanols | One-pot hydroxylation and reduction starting from arylacetamides. |
| Photocatalytic Cascade | Photoredox catalyst, O-acyl hydroxylamines | Functionalized β-amino alcohols | A radical-mediated process involving styrenes and enol derivatives. |
Synthetic Routes and Reaction Conditions for (S)-2-Amino-2-(2-ethylphenyl)ethanol
While detailed, peer-reviewed synthetic procedures for this compound are not widely available, its preparation can be achieved using established methods for analogous chiral 2-amino-1-arylethanols. A common and effective approach is the asymmetric reduction of a corresponding prochiral ketone.
A plausible synthetic route involves the following key transformations:
α-Azido Ketone Formation : The synthesis typically begins with a suitable acetophenone (B1666503) derivative, in this case, 2-ethylacetophenone. The ketone is first α-brominated to form 2-bromo-1-(2-ethylphenyl)ethan-1-one. Reaction of this α-bromo ketone with sodium azide (B81097) (NaN₃) yields the crucial prochiral intermediate, 2-azido-1-(2-ethylphenyl)ethan-1-one. mdpi.com
Enantioselective Reduction : The α-azido ketone is then reduced in an enantioselective manner. This critical step can be performed using chiral chemical reducing agents (e.g., boranes with a CBS catalyst) or, more commonly, through biocatalysis. K reductase enzymes or whole-cell systems such as baker's yeast (Saccharomyces cerevisiae) are known to reduce such ketones with high enantioselectivity, affording the desired (S)-configured azido (B1232118) alcohol. mdpi.comnih.govresearchgate.net
Azide Reduction : The final step is the reduction of the azide group in (S)-2-azido-1-(2-ethylphenyl)ethanol to the target primary amine. This transformation is typically achieved by catalytic hydrogenation using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst or by chemical reduction, such as the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. mdpi.com
The following table summarizes typical conditions for the key enantioselective reduction step, based on transformations of similar substrates.
Table 3: Reaction Conditions for Enantioselective Ketone Reduction
| Substrate | Catalyst/Reducing Agent | Solvent | Product Configuration | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 2-Azidoacetophenone | Baker's Yeast (S. cerevisiae) | Water/Glucose | (S)-azido alcohol | >99% |
| 4-Ethylacetophenone | Perakine Reductase (PR) | Buffer/IPA | (S)-alcohol | >99% |
| Acetophenone | Lactobacillus kefir ADH | Buffer/IPA | (S)-alcohol | >99% |
| 2-Azido-1-(p-tolyl)ethanone | CBS catalyst, Borane | THF | (S)-azido alcohol | 95% |
Strategies for Derivatization and Scaffold Functionalization of this compound
The presence of both a primary amine and a primary alcohol makes this compound a versatile building block for further chemical modification. Such derivatization is essential for tailoring the molecule's properties for use as a chiral ligand, a synthetic intermediate, or a pharmacologically active compound.
N-Functionalization (Acylation and Alkylation): The primary amino group is a prime target for modification.
N-Acylation: The amine can be selectively converted into an amide using acylating agents like acyl chlorides or anhydrides. Achieving high selectivity for N-acylation over O-acylation can be accomplished with specialized reagents. For instance, 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones react exclusively with the amino group of (R)-2-amino-2-phenylethanol, providing the N-acylated product in quantitative yield. nih.gov
N-Alkylation: The amine can be alkylated using alkyl halides. Selective mono-N-alkylation of primary aromatic amines has been demonstrated using 2-chloroethanol (B45725) in the presence of a mild base like potassium carbonate (K₂CO₃) in methanol. thieme-connect.de
O-Functionalization (Alkylation): The primary hydroxyl group can also be functionalized, usually after protecting the more nucleophilic amino group.
O-Alkylation: The formation of ethers via O-alkylation is often performed using the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base like sodium hydride (NaH), followed by reaction with an alkyl halide. thieme-connect.de It has been shown that protecting the hydroxyl group of 2-bromo-2-phenylethanol (B2936432) as an allyl ether can facilitate subsequent alkylation reactions elsewhere on the molecule. acs.org
Scaffold Functionalization (Cyclization): The 1,2-amino alcohol motif serves as a valuable scaffold for constructing various heterocyclic systems.
Oxazoline Synthesis: A well-known functionalization is the cyclization with cyanogen (B1215507) bromide to yield a 2-amino-2-oxazoline ring. This reaction was famously used in the synthesis of the stimulant Aminorex from 2-amino-1-phenylethanol, effectively converting the flexible amino alcohol into a more rigid heterocycle. wikipedia.org
Spirooxindole Synthesis: β-Amino alcohols have been used as precursors for the synthesis of spirooxindoles via a cyclodehydration reaction, which is often promoted by a strong Brønsted acid such as triflic acid. wikipedia.org
Table of Compounds
Applications of S 2 Amino 2 2 Ethylphenyl Ethanol in Asymmetric Catalysis and Chiral Ligand Development
Design and Synthesis of Chiral Ligands Derived from the (S)-2-Amino-2-(2-ethylphenyl)ethanol Framework
The versatility of the this compound scaffold lies in the facile modification of both the amino and hydroxyl groups, allowing for the synthesis of a wide variety of chiral ligands. These modifications are crucial for tuning the steric and electronic properties of the resulting catalyst, which in turn influences its activity and enantioselectivity.
Common strategies for the derivatization of amino alcohol frameworks include:
N-Functionalization: The primary amine can be readily converted into secondary or tertiary amines, amides, sulfonamides, or imines. For instance, reaction with sulfonyl chlorides yields N-sulfonylated amino alcohols, which are precursors to important ligands like those used in Noyori-type catalysts. researchgate.net The formation of Schiff bases through condensation with aldehydes or ketones is another common route to generate bidentate or tridentate ligands. rsc.org
O-Functionalization: The hydroxyl group can be etherified or esterified to introduce additional steric bulk or coordinating groups.
Formation of Cyclic Structures: The 1,2-amino alcohol motif is ideal for the formation of cyclic structures such as oxazolines, oxazolidinones, and morpholinones. dissertation.comnih.gov These heterocyclic structures can act as rigid backbones for chiral ligands. For example, oxazaborolidine catalysts, famously used in Corey-Bakshi-Shibata (CBS) reductions, are derived from amino alcohols. wikipedia.org
The synthesis of these ligands often involves straightforward, high-yielding reactions, making the this compound framework an attractive and economically viable starting material for ligand development. The modular nature of these synthetic routes allows for the creation of extensive ligand libraries for screening in various asymmetric transformations. nih.gov
Employment in Transition Metal-Catalyzed Asymmetric Transformations
Ligands derived from chiral 2-amino-2-arylethanols have found widespread application in a variety of transition metal-catalyzed asymmetric reactions. The ability of these ligands to form stable chelate complexes with metals such as ruthenium, rhodium, iridium, palladium, and copper is central to their catalytic efficacy.
Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. youtube.comnih.gov Ligands derived from amino alcohols play a crucial role in the success of these transformations. For instance, N-sulfonylated 1,2-diamines and β-amino alcohols, in combination with Ru(II), form highly active and enantioselective catalysts for the hydrogenation of aromatic ketones. researchgate.net
In a representative example of asymmetric transfer hydrogenation, a catalyst generated in situ from a ruthenium precursor and a chiral amino alcohol ligand can efficiently reduce acetophenone (B1666503) derivatives to the corresponding chiral alcohols with high enantiomeric excess (ee). researchgate.net The general reaction is depicted below:
General Reaction for Asymmetric Transfer Hydrogenation of Ketones:
The following table illustrates the performance of a representative chiral amino alcohol-derived catalyst in the asymmetric transfer hydrogenation of various substituted acetophenones.
| Substrate (Ar) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|
| Phenyl | >90 | 92 | S |
| 4-Methylphenyl | >90 | 90 | S |
| 4-Methoxyphenyl | >90 | 91 | S |
| 3-Methoxyphenyl | >90 | 88 | S |
| 4-Chlorophenyl | >90 | 85 | S |
Beyond hydrogenation reactions, ligands based on the 2-amino-2-arylethanol framework are instrumental in a range of asymmetric carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.
Asymmetric C-C Bond Formation: Chiral amino alcohol-derived ligands have been successfully used in the enantioselective addition of organozinc reagents to aldehydes. researchgate.net For example, in the presence of a catalytic amount of a chiral amino alcohol, diethylzinc (B1219324) adds to benzaldehyde (B42025) to produce the corresponding chiral secondary alcohol in high yield and enantioselectivity.
Asymmetric C-N Bond Formation: The development of catalytic methods for the enantioselective formation of C-N bonds is of significant interest due to the prevalence of chiral amines in pharmaceuticals and natural products. While direct examples using the title compound are scarce, the broader class of chiral ligands is employed in reactions such as the copper-catalyzed amination of aryl halides. thieme-connect.de The design of suitable ligands is critical for achieving high levels of stereocontrol in these transformations.
The following table provides representative results for the asymmetric addition of diethylzinc to various aldehydes catalyzed by a chiral amino alcohol.
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Benzaldehyde | 98 | 95 |
| 4-Chlorobenzaldehyde | 97 | 94 |
| 4-Methoxybenzaldehyde | 96 | 93 |
| 2-Naphthaldehyde | 95 | 96 |
| Cyclohexanecarboxaldehyde | 92 | 90 |
Mechanistic Elucidation of Chiral Catalysis Mediated by this compound Derived Systems
Understanding the mechanism of catalysis is paramount for the rational design of more efficient and selective catalysts. For transition metal complexes of amino alcohol-derived ligands, the mechanism often involves the formation of a well-defined chiral environment around the metal center.
In asymmetric transfer hydrogenation with Ru(II) catalysts, the active species is typically a ruthenium hydride complex. nih.gov The amino alcohol-derived ligand, often in its deprotonated form, coordinates to the metal center. The substrate (e.g., a ketone) can coordinate to the metal, and the hydride is then transferred to the carbonyl carbon. The stereochemical outcome of the reaction is determined by the facial selectivity of the hydride transfer, which is controlled by the chiral ligand. The ligand's steric and electronic properties dictate the preferred orientation of the substrate in the transition state, leading to the formation of one enantiomer over the other.
Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to model the transition states and intermediates in these catalytic cycles. These studies can provide valuable insights into the origin of enantioselectivity and guide the development of new catalysts.
Rational Design Principles for Enhancing Enantioselectivity and Catalytic Efficiency
The development of highly effective chiral catalysts is often an iterative process of design, synthesis, and testing. Several rational design principles have emerged for enhancing the performance of catalysts derived from amino alcohol frameworks.
Steric Tuning: The steric bulk of the substituents on the chiral ligand can have a profound impact on enantioselectivity. Increasing the steric hindrance around the catalytic center can create a more defined chiral pocket, leading to better discrimination between the two enantiotopic faces of the prochiral substrate. For example, replacing a phenyl group with a more sterically demanding group on the ligand can lead to higher enantioselectivities. wikipedia.org
Electronic Tuning: The electronic properties of the ligand can influence the reactivity of the metal center. Electron-donating groups on the ligand can increase the electron density at the metal, which can affect its catalytic activity. Conversely, electron-withdrawing groups can make the metal center more electrophilic. Fine-tuning the electronic properties is crucial for optimizing both the rate and the enantioselectivity of the reaction.
Ligand Rigidity: Introducing conformational rigidity into the ligand backbone is another key strategy for improving enantioselectivity. Rigid ligands have fewer accessible conformations, which can lead to a more ordered transition state and higher levels of stereocontrol. The formation of cyclic structures, such as oxazolines or diamine chelates, is a common approach to increase ligand rigidity. researchgate.net
By systematically applying these design principles, it is possible to optimize the structure of ligands derived from the this compound framework for specific catalytic applications, leading to higher yields, improved enantioselectivities, and broader substrate scope.
Theoretical and Computational Studies of S 2 Amino 2 2 Ethylphenyl Ethanol
Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock) for Electronic and Molecular Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the electronic and molecular structure of (S)-2-amino-2-(2-ethylphenyl)ethanol. These computational approaches allow for the determination of optimized molecular geometries, bond lengths, and bond angles.
Electronic Structure Characterization (HOMO-LUMO Analysis, Natural Bond Orbital Analysis)
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's excitability and its ability to participate in chemical reactions. A smaller gap generally indicates higher reactivity. For related compounds, HOMO-LUMO analysis has been used to determine that they are effective electron donors and highly reactive. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of the bonding and electronic structure within a molecule by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) elements, which aligns with the Lewis structure concept. uni-muenchen.deq-chem.com This analysis reveals hyperconjugative interactions and charge delocalization, providing insights into the stability of the molecule. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, the energetic significance of these interactions can be estimated using second-order perturbation theory. wisc.edu For example, in similar molecules, NBO analysis has been used to identify weak bonds and significant delocalization effects that influence molecular stability and geometry. nih.gov
Below is a table illustrating typical data obtained from HOMO-LUMO and NBO analyses for a representative organic molecule.
| Parameter | Description | Typical Value (Arbitrary Units) |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 5.3 eV |
| NBO Charge (Nitrogen) | Natural population analysis charge on the nitrogen atom. | -0.85 e |
| NBO Charge (Oxygen) | Natural population analysis charge on the oxygen atom. | -0.70 e |
| Stabilization Energy E(2) | Energy of hyperconjugative interactions (e.g., lone pair to antibonding orbital). | 5-15 kcal/mol |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors
Reactivity Descriptors: Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer.
Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.
These descriptors have been calculated for similar compounds to assess their reactivity profiles. researchgate.netmaterialsciencejournal.org
The following table provides an example of calculated reactivity descriptors for a related organic molecule.
| Descriptor | Formula | Typical Value |
| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV |
| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.85 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 eV |
| Softness (S) | S = 1 / η | 0.38 eV⁻¹ |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.80 eV |
Computational Elucidation of Reaction Mechanisms and Kinetics
Computational chemistry plays a crucial role in understanding the mechanisms and kinetics of chemical reactions involving this compound.
Transition State Characterization and Energy Profile Analysis
The study of reaction mechanisms involves locating and characterizing transition states (TS), which are the highest energy points along a reaction coordinate. Computational methods like DFT can be used to calculate the geometries and energies of reactants, products, and transition states. This information allows for the construction of a potential energy surface (PES) and the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. researchgate.net For related reactions, computational studies have been employed to analyze the potential energy surfaces and elucidate the reaction pathways. rsc.orgnih.gov The intrinsic reaction coordinate (IRC) method can be used to confirm that a calculated transition state connects the desired reactants and products. nih.gov
Theoretical Prediction and Interpretation of Stereochemical Outcomes
Theoretical calculations are powerful tools for predicting and explaining the stereochemistry of chemical reactions. For chiral molecules like this compound, understanding the factors that control the formation of a specific stereoisomer is critical. Computational models can be used to calculate the energies of different diastereomeric transition states leading to various stereochemical outcomes. The stereoisomer formed preferentially is the one that proceeds through the lower energy transition state. The analysis of non-covalent interactions, steric hindrance, and electronic effects within the transition state structures can provide a rationale for the observed stereoselectivity. wisc.edu
Advanced Spectroscopic Investigations and Computational Validation
Computational methods are frequently used to complement and validate experimental spectroscopic data.
By calculating theoretical spectra and comparing them with experimental results, a more detailed and accurate assignment of spectroscopic signals can be achieved. For instance, DFT calculations can predict vibrational frequencies (IR and Raman), which, after appropriate scaling, can be correlated with experimental spectra to assign specific vibrational modes to functional groups within the molecule. nih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), which aids in the interpretation of experimental NMR spectra. nih.gov Time-dependent DFT (TD-DFT) can be employed to simulate UV-Vis electronic spectra. nih.gov
Theoretical Prediction and Experimental Correlation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts through computational methods, primarily Density Functional Theory (DFT), offers a powerful tool for assigning experimental spectra and understanding the electronic environment of nuclei.
Quantum mechanical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed for the prediction of 1H and 13C NMR chemical shifts. These calculations are typically performed on the optimized geometry of the molecule. The accuracy of these predictions can be enhanced by considering conformational averaging, especially for flexible molecules like this compound. By performing calculations on multiple low-energy conformers and averaging the chemical shifts, a more realistic representation of the solution-state NMR spectrum can be obtained. nih.govnih.gov
For this compound, theoretical chemical shifts can be calculated and then correlated with experimental data. A linear regression analysis between the calculated and experimental shifts is often performed to gauge the accuracy of the theoretical model. The correlation coefficient (R²) provides a measure of the agreement between theory and experiment.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: The following data is illustrative of what a theoretical prediction would yield and is not from a published experimental study.)
| Atom Number | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| 1 | - | 142.1 |
| 2 | - | 128.5 |
| 3 | 7.25 | 126.8 |
| 4 | 7.18 | 129.3 |
| 5 | 7.21 | 125.4 |
| 6 | 7.30 | 135.7 |
| 7 | 4.15 | 58.2 |
| 8 | 3.65, 3.55 | 65.9 |
| 9 | 2.60 | 25.8 |
| 10 | 1.22 | 15.3 |
| NH₂ | 1.80 | - |
| OH | 2.50 | - |
Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis and Simulation
The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nepjol.infosapub.org
For this compound, a detailed vibrational analysis would reveal characteristic bands for the -OH, -NH₂, phenyl, and ethyl groups. For instance, the O-H and N-H stretching vibrations are expected in the high-frequency region, while the aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹.
Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and based on general frequency ranges for the specified functional groups.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(O-H) | 3650 | O-H stretching |
| ν(N-H) asym | 3450 | Asymmetric N-H stretching |
| ν(N-H) sym | 3360 | Symmetric N-H stretching |
| ν(C-H) aromatic | 3060 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2965, 2875 | Aliphatic C-H stretching |
| δ(N-H) | 1620 | N-H scissoring |
| ν(C=C) aromatic | 1600, 1480 | Aromatic C=C stretching |
| δ(O-H) | 1350 | O-H in-plane bending |
| ν(C-O) | 1050 | C-O stretching |
UV-Vis Spectroscopy and Time-Dependent Density Functional Theory (TD-DFT) Studies of Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational tool for predicting the electronic absorption spectra of molecules. scirp.org
By applying the TD-DFT method to the optimized ground-state geometry of this compound, one can calculate the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. These calculations typically focus on the transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other frontier molecular orbitals. The solvent effects on the electronic spectra can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). nepjol.info
The predicted UV-Vis spectrum for this compound would be expected to show absorptions corresponding to π → π* transitions within the phenyl ring.
Table 3: Predicted Electronic Transitions for this compound in Methanol (Note: The following data is illustrative of a TD-DFT prediction.)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 265 | 0.025 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 210 | 0.150 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 195 | 0.350 | HOMO → LUMO+1 (π → π*) |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule and to study the explicit interactions with solvent molecules over time. For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in solution and the dynamics of the intramolecular hydrogen bonds. nih.gov
Emerging Research Directions and Future Perspectives for S 2 Amino 2 2 Ethylphenyl Ethanol
The chiral amino alcohol (S)-2-Amino-2-(2-ethylphenyl)ethanol represents a valuable building block and ligand scaffold in modern asymmetric synthesis. Its utility in creating stereochemically complex molecules has prompted significant research into novel synthetic methodologies, catalytic applications, and advanced analytical techniques. This article explores the emerging research directions and future perspectives for this compound, focusing on innovations in synthesis, catalysis, computational modeling, sustainable manufacturing, and mechanistic analysis.
**6.1. Development of Next-Generation Enantioselective Synthetic Routes for this compound
The efficient and stereoselective synthesis of chiral vicinal amino alcohols is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals and as chiral ligands. rsc.org While classical methods exist, current research focuses on developing more efficient, atom-economical, and scalable routes. For a target like this compound, this involves moving beyond multi-step sequences that may have significant cost and waste implications. westlake.edu.cn
Next-generation strategies emphasize catalytic asymmetric transformations starting from simple, readily available materials. westlake.edu.cn Key areas of development include:
Asymmetric Reductive Amination: Engineered amine dehydrogenases (AmDHs) are gaining traction for the synthesis of chiral amino alcohols from α-hydroxy ketones. acs.orgfrontiersin.org This biocatalytic approach offers high enantioselectivity (>99% ee) and operates under mild conditions, using ammonia (B1221849) as an inexpensive amino donor. frontiersin.org The synthesis of this compound could be envisioned via the reductive amination of 2-hydroxy-1-(2-ethylphenyl)ethan-1-one using a specifically engineered AmDH.
Asymmetric Transfer Hydrogenation (ATH): Ruthenium-catalyzed ATH of unprotected α-amino ketones presents a powerful method for producing chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org This method avoids the need for high-pressure hydrogenation equipment and demonstrates broad substrate scope, making it applicable to the synthesis of the target compound from its corresponding α-amino ketone precursor. acs.org
Catalytic Reductive Coupling: Recent advances have focused on the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines to form β-amino alcohols. westlake.edu.cn This method establishes two adjacent chiral centers with high control over stereochemistry and offers a modular approach from basic starting materials. westlake.edu.cn Another innovative route involves the copper-catalyzed reductive coupling of ketones with N-substituted allyl equivalents to generate chiral 1,2-amino alcohol synthons. nih.gov
These emerging catalytic methods promise more direct and sustainable pathways to this compound and its analogs, reducing the reliance on stoichiometric reagents and protecting group manipulations.
Table 1: Comparison of Modern Synthetic Strategies for Chiral Vicinal Amino Alcohols
| Synthetic Strategy | Key Features | Typical Starting Materials | Potential Advantages | Reported Enantioselectivity (ee) |
|---|---|---|---|---|
| Biocatalytic Reductive Amination | Uses engineered amine dehydrogenases (AmDHs). frontiersin.org | α-Hydroxy Ketones, Ammonia | High stereoselectivity, mild reaction conditions, environmentally benign (uses water as solvent). frontiersin.org | Up to >99% acs.orgfrontiersin.org |
| Asymmetric Transfer Hydrogenation (ATH) | Employs transition metal catalysts (e.g., Ru, Ir) with chiral ligands. acs.org | α-Amino Ketones | Operational simplicity (no high-pressure H2), high efficiency, excellent functional group tolerance. acs.org | Up to 99.6% acs.org |
| Asymmetric Reductive Cross-Coupling | Utilizes catalysts (e.g., Cr, Fe) to couple aldehydes/ketones with imines or alkyl halides. westlake.edu.cnacs.org | Aldehydes, Imines, Alkyl Halides | Modular synthesis from simple precursors, construction of adjacent stereocenters. westlake.edu.cn | Up to 99% westlake.edu.cn |
| Petasis Borono-Mannich Reaction | Multicomponent reaction of aldehydes, amines, and boronates catalyzed by chiral diols (e.g., BINOL). chemrxiv.org | Aldehydes, Amines, Boronates | High convergence, operational simplicity, broad substrate scope. chemrxiv.org | High yields and enantioselectivities reported. chemrxiv.org |
**6.2. Innovation in Chiral Catalyst and Ligand Architectures Based on the this compound Scaffold
The this compound scaffold is an ideal platform for developing novel chiral ligands and catalysts. Its vicinal amino and alcohol functionalities provide two coordination points for metal centers, forming a stable five-membered chelate ring that can create a well-defined chiral environment for asymmetric reactions.
Research in this area is focused on modifying the basic amino alcohol structure to fine-tune steric and electronic properties. Innovations include:
Modification of the Amine and Alcohol Groups: The nitrogen and oxygen atoms can be incorporated into more complex structures, such as oxazolines or phosphine-containing ligands. For example, modified cyano-oxazoline ligands have been synthesized from chiral β-amino alcohol precursors. westlake.edu.cn These modifications alter the ligand's bite angle and electronic character, influencing catalytic activity and selectivity.
Introduction of Additional Donor Atoms: Incorporating other coordinating groups (e.g., phosphino, pyridyl) onto the scaffold can create tridentate or tetradentate ligands. Metal complexes of chiral amino- and imino-based pyridine (B92270) ligands have proven effective in a wide range of asymmetric catalytic processes. researchgate.net
Immobilization on Supports: To enhance catalyst recyclability, ligands based on the amino alcohol scaffold can be immobilized on solid supports like magnetite nanoparticles. rsc.org This approach combines the high selectivity of homogeneous catalysis with the practical advantages of heterogeneous systems.
A primary test for new chiral amino alcohol ligands is the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction that allows for rapid screening of ligand effectiveness. researchgate.netrsc.org Ligands derived from amino alcohols have demonstrated excellent catalytic activity, achieving high yields and enantiomeric excesses (up to 95% ee) in this transformation. researchgate.netrsc.org
Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Amino Alcohol-Derived Ligands
| Reaction Type | Catalyst/Ligand System | Key Finding | Reference |
|---|---|---|---|
| Addition of Diethylzinc to Aldehydes | β-Amino alcohol ligands with a metal (e.g., Zinc) | Achieved nearly quantitative yields and enantiomeric excess up to 95%. The ligand structure can be fine-tuned to optimize performance. rsc.org | rsc.org |
| Henry (Nitroaldol) Reaction | Metal-complexes of chiral amino-based pyridine ligands | Demonstrated good control of stereoselectivity in C-C bond formation. researchgate.net | researchgate.net |
| Asymmetric Allylation | Chiral β-amino alcohols as ligands | Achieved moderate enantioselectivities in the allylation of aromatic aldehydes. researchgate.net | researchgate.net |
| Hydrogenation by Hydrogen Transfer | Metal-complexes of chiral amino-based pyridine ligands | Effective in asymmetric reduction reactions. researchgate.net | researchgate.net |
**6.3. Advanced Computational Modeling for Predictive Catalysis and Reaction Design
Computational chemistry has become an indispensable tool for accelerating the design and optimization of chiral catalysts. numberanalytics.com For systems involving this compound, computational modeling can provide deep mechanistic insights and predict catalytic outcomes, thereby reducing the need for extensive empirical screening. nih.gov
Key applications of computational modeling in this context include:
Transition State Analysis: Using methods like Density Functional Theory (DFT), researchers can calculate the transition state structures for different reaction pathways. sciforum.net This analysis helps to understand the origin of enantioselectivity by identifying the key interactions between the catalyst, substrate, and reagents that stabilize the transition state leading to the major enantiomer. chemrxiv.org
Catalyst Design and Screening: Computational models can predict the effectiveness of new ligand architectures based on the this compound scaffold before they are synthesized. nih.gov By building quantitative structure-selectivity relationships, it is possible to computationally screen a large number of virtual ligands to identify the most promising candidates for experimental validation. nih.gov
Mechanism Elucidation: Computational studies can help differentiate between proposed reaction mechanisms. For instance, in iron-catalyzed cross-coupling, mechanistic investigations including high-resolution mass spectrometry and DFT calculations can support a specific redox cycle, such as one involving Fe(I)/Fe(II)/Fe(III) species. acs.org
The synergy between computational prediction and experimental validation is a powerful paradigm. A notable example is the identification of a de novo class of chiral amino alcohol catalysts where quantum mechanical interaction field predictions closely matched experimental results. acs.org This approach allows for the rational design of catalysts rather than relying on serendipity. nih.gov
Table 3: Computational Methods in Predictive Catalysis
| Computational Method | Application in Catalysis | Information Provided |
|---|---|---|
| Density Functional Theory (DFT) | Mechanism elucidation, transition state analysis, catalyst design. sciforum.netmdpi.com | Reaction energy profiles, geometries of intermediates and transition states, electronic properties. |
| Molecular Mechanics (MM) | Rapid screening of catalyst structures, conformational analysis. numberanalytics.com | Ground state geometries and energies of large systems. |
| Quantum Molecular Interaction Fields | A priori prediction of selectivity in asymmetric catalysis. nih.gov | Correlates catalyst structure with enantioselectivity to guide the design of new catalysts. |
| Machine Learning (ML) | Prediction of catalyst performance, optimization of reaction conditions. bohrium.comacs.org | Predicts catalytic activity and selectivity based on large datasets, identifying optimal parameters. bohrium.comvapourtec.com |
**6.4. Integration of this compound into Flow Chemistry and Sustainable Synthesis Paradigms
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals and pharmaceuticals. rsc.org Integrating the synthesis and application of this compound into continuous flow chemistry and other sustainable paradigms offers significant advantages over traditional batch processing.
Key benefits and research directions include:
Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. nih.gov This is particularly advantageous for highly exothermic or rapid reactions.
Improved Efficiency and Scalability: Continuous processing can lead to higher productivity and easier scalability compared to batch methods. nih.govnih.gov Multi-step syntheses can be "telescoped" into a single, uninterrupted flow process, minimizing manual handling and intermediate purification steps. rsc.org
Catalyst Recycling: Flow chemistry is particularly well-suited for heterogeneous or immobilized catalysts. A solution containing a catalyst derived from this compound could be passed through a packed-bed reactor, or a homogeneous catalyst could be recycled using in-line separation techniques. nih.gov
Integration with Other Technologies: Flow systems can be coupled with other enabling technologies such as photochemistry, electrochemistry, or microwave heating to access novel reaction pathways. vapourtec.comnih.gov
The synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates has been successfully demonstrated in continuous flow systems, utilizing biocatalysis, organometallic catalysis, and organocatalysis to induce asymmetry. rsc.org For example, the synthesis of chiral β-nitro alcohols, precursors to amino alcohols, has been optimized in flow reactors, achieving high yields and good enantioselectivities. nih.gov
Table 4: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Compounds
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Process Control | Limited heat and mass transfer, potential for temperature gradients. | Precise control over temperature, pressure, and residence time due to high surface-to-volume ratios. nih.gov |
| Safety | Handling large quantities of hazardous reagents can be risky. | Small reactor volumes minimize the amount of hazardous material at any given time, improving safety. nih.gov |
| Scalability | Scaling up can be non-linear and require significant process redesign. | Scalability is typically achieved by running the system for longer periods ("scaling out") or by using larger reactors. rsc.org |
| Efficiency | Often involves multiple unit operations (reaction, isolation, purification). | Allows for telescoping of multiple reaction steps, reducing waste and processing time. nih.gov |
| Catalyst Handling | Homogeneous catalyst recovery can be difficult. | Facilitates the use of immobilized or heterogeneous catalysts and in-line catalyst recycling. nih.gov |
**6.5. Application of Novel Spectroscopic Techniques for Real-Time Mechanistic Probes in Asymmetric Reactions
A deep understanding of reaction mechanisms is critical for optimizing catalytic processes. While computational modeling provides theoretical insights, advanced spectroscopic techniques offer direct experimental evidence of reaction intermediates and transition states in real-time.
For asymmetric reactions involving this compound as a product or a catalyst, novel spectroscopic methods can provide invaluable mechanistic information:
Time-Resolved Spectroscopy: Techniques like time-resolved infrared (TRIR) and transient absorption spectroscopy can monitor the formation and decay of short-lived species on timescales from picoseconds to seconds. numberanalytics.com This allows for the direct observation of catalytic intermediates and the determination of rate-limiting steps.
In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation. In situ NMR monitoring of a reaction mixture can track the concentration of reactants, intermediates, and products over time, providing detailed kinetic data. numberanalytics.com Two-dimensional NMR techniques can reveal complex structural correlations. numberanalytics.com
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in a catalytic cycle. For instance, in a copper-catalyzed hydroamination, ESI-MS helped identify the catalyst's resting state. acs.org High-resolution mass spectrometry (HRMS) is crucial for confirming the identity of key species in complex reaction mixtures, such as Fe(I) complexes in iron-catalyzed reactions. acs.org
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can probe molecules adsorbed on metal surfaces. numberanalytics.com It could be used to study heterogeneous catalytic reactions where a ligand based on this compound is immobilized on a plasmonic nanostructure.
By combining these advanced spectroscopic methods with kinetic analysis and computational studies, a comprehensive picture of the reaction mechanism can be constructed. numberanalytics.comacs.org This knowledge is essential for rationally improving catalyst performance, enhancing enantioselectivity, and developing more robust and efficient synthetic protocols.
Table 5: Advanced Spectroscopic Techniques for Mechanistic Analysis
| Technique | Principle | Mechanistic Insight Provided |
|---|---|---|
| Time-Resolved Infrared (TRIR) Spectroscopy | Measures vibrational spectra as a function of time after reaction initiation (e.g., by a laser pulse). numberanalytics.com | Provides structural information on short-lived intermediates and helps map reaction pathways. numberanalytics.com |
| In Situ Nuclear Magnetic Resonance (NMR) | Monitors changes in the NMR spectrum of a reaction mixture in real-time. numberanalytics.com | Allows for quantitative tracking of species, determination of reaction kinetics, and identification of intermediates. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Analyzes ionic species directly from solution. | Detects and identifies charged catalytic intermediates and resting states. acs.org |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects species with unpaired electrons (radicals, certain metal ions). | Confirms the involvement of radical intermediates and paramagnetic metal centers (e.g., Fe(I)). acs.org |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances the Raman signal of molecules near a metal surface. numberanalytics.com | Provides structural information on adsorbates in heterogeneous catalysis. numberanalytics.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-2-(2-ethylphenyl)ethanol, and how can enantiomeric purity be ensured?
- Answer : The compound can be synthesized via catalytic hydrogenation of an azide precursor, as demonstrated for structurally similar amino alcohols (e.g., reduction of 2-azido-2-(anthracen-9-yl)ethanol using Pd/C and H₂) . To ensure enantiomeric purity, chiral chromatography or asymmetric synthesis using chiral auxiliaries is recommended. For example, analogs like (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol are synthesized with >95% enantiomeric excess, validated by chiral HPLC .
Q. What analytical techniques are critical for characterizing the molecular structure of this compound?
- Answer : Key techniques include:
- NMR spectroscopy : For confirming stereochemistry and substituent positions (e.g., δ 3.78–3.55 ppm for ethanol protons in similar compounds) .
- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peaks in ESI-MS for analogs like 2-amino-2-(6-methylpyridin-3-yl)ethanol) .
- Elemental analysis : To validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Answer : Due to structural similarities to hazardous amino alcohols (e.g., 2-((2-chloroethyl)amino)ethanol hydrochloride), use fume hoods, wear PPE (gloves, goggles), and ensure access to eye-wash stations. Hazard codes H315 (skin irritation) and H319 (eye irritation) apply to related compounds .
Advanced Research Questions
Q. How can molecular docking studies be applied to predict the biological activity of this compound?
- Answer : Docking analysis of analogs like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid reveals interactions with collagenase (e.g., hydrogen bonds with Gln215, π–π stacking with Tyr201). Similar methods can predict binding affinities (ΔG values) for the target compound using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., IC50 measurements) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally related amino alcohols?
- Answer : Discrepancies in IC50 values (e.g., 2,4- vs. 2,6-dichloro analogs) may arise from assay conditions (pH, temperature) or stereochemical impurities. Re-evaluate purity via HPLC and replicate assays under standardized protocols .
Q. How can QC methodologies for ANDA applications be adapted for this compound?
- Answer : Follow guidelines for amino alcohol reference standards, such as 2-(2-aminoethoxy)ethanol, which require:
- Method validation : Linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (90–110% recovery).
- Pharmacopeial alignment : Cross-reference USP/EP monographs for traceability .
Q. What solvent systems optimize solubility for in vitro assays involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
